5-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiophene-3-carboxamide
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Overview
Description
5-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a carboxamide group at the 3-position, and a 1,2-oxazole ring substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiophene-3-carboxamide typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Carboxamide: The brominated thiophene is then reacted with an appropriate amine to form the carboxamide. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Oxazole Ring Formation: The final step involves the formation of the 1,2-oxazole ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones. Reduction reactions can also be performed to modify the oxazole ring or the carboxamide group.
Cyclization Reactions: The presence of the oxazole ring allows for further cyclization reactions, potentially leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the oxazole ring and the thiophene moiety suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The carboxamide group and the heterocyclic rings are common motifs in many pharmaceuticals, indicating that this compound might exhibit interesting pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or polymers. Its unique electronic properties, derived from the thiophene and oxazole rings, make it a candidate for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiophene-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazole ring could engage in hydrogen bonding or π-π interactions with biological targets, while the thiophene ring might participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]thiophene-3-carboxamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
5-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiophene-3-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
5-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiophene-3-carboxamide lies in its specific combination of functional groups and heterocyclic rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-7-11(8(2)18-16-7)13(3,4)15-12(17)9-5-10(14)19-6-9/h5-6H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYGQFQVFXPTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)NC(=O)C2=CSC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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